Ethyl 3-hydroxyoctadecanoate
Overview
Description
Ethyl 3-hydroxyoctadecanoate, also known as ethyl 3-hydroxystearate, is an organic compound with the molecular formula C20H40O3 and a molecular weight of 328.5298 g/mol . It is an ester derived from octadecanoic acid (stearic acid) and ethanol. This compound is characterized by the presence of a hydroxyl group (-OH) on the third carbon of the octadecanoate chain, making it a hydroxy fatty acid ester.
Scientific Research Applications
Ethyl 3-hydroxyoctadecanoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a model compound for hydroxy fatty acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxyoctadecanoate can be synthesized through the esterification of 3-hydroxyoctadecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
3-hydroxyoctadecanoic acid+ethanolacid catalystethyl 3-hydroxyoctadecanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors or other advanced techniques to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxooctadecanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxyoctadecanol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids or transesterification with other alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) or base catalysts like sodium hydroxide (NaOH) are used for esterification and transesterification reactions.
Major Products Formed
Oxidation: Ethyl 3-oxooctadecanoate
Reduction: Ethyl 3-hydroxyoctadecanol
Substitution: Various esters and ethers depending on the reactants used
Mechanism of Action
The mechanism of action of ethyl 3-hydroxyoctadecanoate involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. In lipid metabolism, it can be incorporated into phospholipids and other lipid structures, influencing membrane fluidity and function. Additionally, its ester group can be hydrolyzed by esterases, releasing the active hydroxy fatty acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxybutyrate: A shorter-chain hydroxy fatty acid ester with similar chemical properties but different biological activities.
Ethyl 3-hydroxyhexanoate: Another hydroxy fatty acid ester with a medium-chain length, used in flavor and fragrance industries.
Uniqueness
Ethyl 3-hydroxyoctadecanoate is unique due to its long-chain structure, which imparts distinct physical and chemical properties. Its long hydrophobic tail and polar hydroxyl group make it suitable for applications in both hydrophobic and hydrophilic environments. This dual functionality is not as pronounced in shorter-chain hydroxy fatty acid esters .
Properties
IUPAC Name |
ethyl 3-hydroxyoctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23-4-2/h19,21H,3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRPWBZYLZSTNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598971 | |
Record name | Ethyl 3-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65144-03-8 | |
Record name | Ethyl 3-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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